molecular formula C19H23N7O B15117321 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B15117321
M. Wt: 365.4 g/mol
InChI Key: QZTOCKFBXGMXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring, a pyridine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrazole ring, the pyridine ring, and the pyrimidine ring. The process often starts with the preparation of 3,5-dimethyl-1H-pyrazole through the methylation of pyrazole using methylating agents like methyl iodide or methyl bromide . This is followed by the formation of the pyridine ring, which can be achieved through various synthetic routes involving the reaction of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyrimidin-4-amine is unique due to its combination of pyrazole, pyridine, and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H23N7O

Molecular Weight

365.4 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C19H23N7O/c1-14-9-15(2)26(24-14)19-11-17(22-13-23-19)21-12-16-3-4-20-18(10-16)25-5-7-27-8-6-25/h3-4,9-11,13H,5-8,12H2,1-2H3,(H,21,22,23)

InChI Key

QZTOCKFBXGMXJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC(=NC=C3)N4CCOCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.